Stronger Electron-Withdrawing Character Compared to Benzothiadiazole
The 2,1,3-benzoxadiazole core in 5-Bromo-2,1,3-benzoxadiazole is a significantly stronger electron-withdrawing unit than its sulfur-containing counterpart, 2,1,3-benzothiadiazole [1]. This difference is critical for tuning the band gap in donor-acceptor (D-A) conjugated polymers and small molecules for organic photovoltaics and light-emitting diodes [2].
| Evidence Dimension | Electron-withdrawing strength (qualitative rank) |
|---|---|
| Target Compound Data | Strong electron-withdrawing unit |
| Comparator Or Baseline | 2,1,3-Benzothiadiazole (BT): Moderate electron-withdrawing unit |
| Quantified Difference | BO is described as a stronger acceptor unit compared to BT, enabling construction of narrower band-gap D-A materials [1]. |
| Conditions | Based on class-level chemical knowledge and literature precedence for benzoxadiazole vs. benzothiadiazole. |
Why This Matters
This electronic difference is essential for researchers designing conjugated materials; selecting the correct acceptor unit directly impacts the optical and electronic properties of the final material.
- [1] ChemicalBook. (2025). 5-Bromobenzo[c][1,2,5]oxadiazole. Compound Datasheet. Retrieved from https://www.chemicalbook.in/5-Bromobenzo-c-1-2-5-oxadiazole.htm View Source
- [2] Uchiyama, S., Santa, T., Fukushima, T., Homma, H., & Imai, K. (1998). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Journal of the Chemical Society, Perkin Transactions 2, (10), 2165-2172. View Source
